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Compound of Interest

Compound Name: SAHM1

Cat. No.: B10858030 Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on the experimental use of SAHM1, a stabilized alpha-helical

peptide, for the treatment of T-cell Acute Lymphoblastic Leukemia (T-ALL) cells. The protocols

detailed below are based on preclinical data and established methodologies for the in vitro and

in vivo evaluation of targeted therapies against T-ALL.

Introduction
T-cell Acute Lymphoblastic Leukemia (T-ALL) is an aggressive hematologic malignancy

characterized by the malignant transformation of T-cell precursors. A significant driver of T-ALL

pathogenesis is the aberrant activation of the NOTCH1 signaling pathway, with over 60% of T-

ALL cases harboring activating mutations in the NOTCH1 gene.[1] SAHM1 is a hydrocarbon-

stapled peptide designed to directly inhibit the NOTCH1 transcriptional complex. It functions by

competing with Mastermind-like 1 (MAML1) for binding to the intracellular domain of NOTCH1

(ICN1) and its DNA-binding partner CSL, thereby preventing the assembly of the active

transcriptional complex and suppressing the expression of NOTCH1 target genes.[2][3]

Mechanism of Action
SAHM1 specifically targets a critical protein-protein interface within the NOTCH1

transactivation complex. By mimicking the alpha-helical region of MAML1 that binds to the

ICN1-CSL complex, SAHM1 acts as a competitive inhibitor, leading to the genome-wide

suppression of NOTCH-activated genes. This targeted inhibition results in potent, NOTCH-

specific anti-proliferative effects in T-ALL cells.[2]
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Quantitative Data Summary
The following table summarizes the quantitative data from a preclinical study evaluating the

efficacy of SAHM1 in a bioluminescent mouse model of T-ALL.

Parameter
Vehicle
Control

SAHM1 (35
mg/kg, once
daily)

SAHM1 (30
mg/kg, twice
daily)

P-value (vs.
Vehicle)

Change in

Bioluminescence
Increased

Slightly lower

mean change

Significant

decrease
0.17

Disease

Progression

8 out of 9 mice

showed

progression

4 out of 6 mice

showed

progression

Significant

regression of

tumor

0.02

Relative mRNA

Expression of

NOTCH1 Target

Genes

Hes1 Baseline
Significant

decrease
0.0187

Myc Baseline
Significant

decrease
0.023

Nrarp Baseline
Significant

decrease
0.001

Heyl Baseline
Significant

decrease
0.0006

Dtx1 Baseline
Significant

decrease
0.0006

Experimental Protocols
In Vitro Treatment of T-ALL Cell Lines with SAHM1
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This protocol describes a general procedure for treating T-ALL cell lines (e.g., Jurkat, MOLT-4,

HPB-ALL) with SAHM1 to assess its effects on cell viability, apoptosis, and gene expression.

Materials:

T-ALL cell lines (e.g., Jurkat, ATCC TIB-152)

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-

Streptomycin

SAHM1 peptide

Sterile, nuclease-free water or DMSO for peptide reconstitution

96-well and 6-well tissue culture plates

Reagents for cell viability, apoptosis, and RNA/protein analysis

Procedure:

Cell Culture: Culture T-ALL cells in RPMI-1640 supplemented with 10% FBS and 1%

Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Maintain cells in

exponential growth phase.

SAHM1 Preparation: Reconstitute lyophilized SAHM1 peptide in sterile, nuclease-free water

or DMSO to create a stock solution (e.g., 1 mM). Aliquot and store at -80°C to avoid

repeated freeze-thaw cycles. Further dilute the stock solution in culture medium to achieve

the desired final concentrations for treatment.

Cell Seeding: Seed T-ALL cells in appropriate tissue culture plates at a density of 1 x 10^5

cells/well for a 96-well plate or 1 x 10^6 cells/well for a 6-well plate.

SAHM1 Treatment: Add the desired concentrations of SAHM1 to the cell cultures. It is

recommended to perform a dose-response experiment with a range of concentrations (e.g.,

1 µM, 5 µM, 10 µM, 25 µM) and a time-course experiment (e.g., 24, 48, 72 hours). Include a

vehicle control (the same volume of solvent used to dissolve SAHM1).
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Post-Treatment Analysis: Following the incubation period, harvest the cells for downstream

analysis as described in the subsequent protocols.

Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

Treated and control T-ALL cells in a 96-well plate

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

Microplate reader

Procedure:

Following SAHM1 treatment, add 10 µL of MTT solution to each well of the 96-well plate.

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to

purple formazan crystals.

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

Mix gently by pipetting up and down.

Read the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of

phosphatidylserine on the cell membrane.

Materials:
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Treated and control T-ALL cells

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

Flow cytometer

Procedure:

Harvest approximately 1-5 x 10^5 cells by centrifugation (300 x g for 5 minutes).

Wash the cells twice with cold PBS.

Resuspend the cells in 100 µL of 1X Binding Buffer.

Add 5 µL of Annexin V-FITC and 5 µL of PI.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative,

early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells

are both Annexin V and PI positive.

Western Blot Analysis of NOTCH1 Target Gene
Expression
This protocol is for detecting changes in the protein levels of NOTCH1 target genes (e.g., c-

MYC, HES1).

Materials:

Treated and control T-ALL cells

RIPA buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit
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SDS-PAGE gels and running buffer

Transfer buffer and nitrocellulose or PVDF membranes

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies (e.g., anti-c-MYC, anti-HES1, anti-GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Harvest cells and lyse them in RIPA buffer.

Quantify protein concentration using the BCA assay.

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a membrane.

Block the membrane for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at

room temperature.

Wash the membrane again and apply the chemiluminescent substrate.

Detect the signal using an imaging system. Use a loading control like GAPDH to normalize

protein levels.
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Caption: Mechanism of SAHM1 action in the NOTCH1 signaling pathway.
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Caption: In vitro experimental workflow for evaluating SAHM1 in T-ALL cells.
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Caption: Logical flow of the cellular effects of SAHM1 treatment in T-ALL.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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